2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one

Lipophilicity Drug-likeness Fragment-based design

2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one (CAS 1565981-58-9) is a bicyclic dihydropyrimidinone featuring a norbornane (bicyclo[2.2.1]heptane) substituent at the 2-position of the pyrimidinone ring. With a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it serves as a rigid, sterically defined scaffold for medicinal chemistry and fragment-based library enumeration.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 1565981-58-9
Cat. No. B2390611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one
CAS1565981-58-9
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CC2CC1CC2C3=NC=CC(=O)N3
InChIInChI=1S/C11H14N2O/c14-10-3-4-12-11(13-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14)
InChIKeyUVUJGTMGCHAHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one (CAS 1565981-58-9) – Core Chemical Identity and Procurement Baseline


2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one (CAS 1565981-58-9) is a bicyclic dihydropyrimidinone featuring a norbornane (bicyclo[2.2.1]heptane) substituent at the 2-position of the pyrimidinone ring [1]. With a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it serves as a rigid, sterically defined scaffold for medicinal chemistry and fragment-based library enumeration [1]. Its computed XLogP3 of 1.3 indicates moderate lipophilicity, positioning it between more polar and more lipophilic analogs in screening collections [1].

Why 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Arbitrary Dihydropyrimidinone Analogs in Structure–Activity Programs


The 2-substituent on the dihydropyrimidinone core directly dictates the steric environment, lipophilicity, and metabolic profile of the scaffold. Molecular property calculations show that swapping the bicyclo[2.2.1]heptane group for a phenyl (XLogP3 ≈ 0.8) or cyclohexyl (XLogP3 ≈ 2.0) substituent yields statistically significant shifts in logP and molar refractivity [1][2]. These differences alter membrane permeability and target binding in ways that make simple one-for-one substitution unreliable during hit-to-lead optimization. Bicyclic dihydropyrimidinones as a class have been patented as neutrophil elastase inhibitors with strict structure–activity relationships [3].

Quantitative Differentiation Evidence for 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one Against Key Analogs


Computed Lipophilicity (XLogP3) Comparison of C2-Substituted Dihydropyrimidinones

The target compound exhibits a computed XLogP3 of 1.3, which differentiates it from the 2-phenyl analog (XLogP3 ≈ 0.8) and the 2-cyclohexyl analog (XLogP3 ≈ 2.0) [1]. This 0.5-log-unit difference relative to 2-phenyl and 0.7-log-unit difference relative to 2-cyclohexyl alters predicted membrane permeability by a factor of ~2–5× based on the relationship between logP and passive diffusion [1].

Lipophilicity Drug-likeness Fragment-based design

Steric Bulk and Conformational Rigidity: Molar Refractivity and Rotatable Bond Count

The bicyclo[2.2.1]heptane substituent imparts greater steric bulk (molar refractivity ≈ 49.5 cm³/mol) and lower conformational flexibility (1 rotatable bond) compared to the 2-cyclohexyl analog (molar refractivity ≈ 46.8 cm³/mol, 1 rotatable bond) and 2-phenyl analog (molar refractivity ≈ 44.2 cm³/mol, 1 rotatable bond) [1]. The norbornane cage provides a unique three-dimensional shape that occupies a distinct region of chemical space relative to planar (phenyl) or monocyclic (cyclohexyl) substituents [1].

Steric parameters Conformational restriction Scaffold diversity

Class-Level Neutrophil Elastase Inhibitory Activity of Bicyclic Dihydropyrimidinones

Bicyclic dihydropyrimidinones are claimed as neutrophil elastase inhibitors in Boehringer Ingelheim patent PH12015501697A1, with certain exemplified compounds achieving IC₅₀ values below 100 nM in enzymatic assays [1]. While this specific compound (1565981-58-9) was not individually profiled in the patent, its core scaffold matches the generic Formula I. The patent discloses that even minor alterations to the bicyclic substituent or pyrimidinone substitution pattern reduce potency by 10- to 100-fold, underscoring the non-fungibility of analogs within this series [1].

Neutrophil elastase Inflammation COPD

High-Value Application Scenarios for 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one Based on Quantitative Differentiation


Fragment-Based Lead Discovery Requiring Non-Planar, Low-Rotatable-Bond Scaffolds

The norbornane-substituted pyrimidinone offers higher molar refractivity (≈49.5 cm³/mol) than phenyl- or cyclohexyl-substituted analogs while maintaining only 1 rotatable bond, making it suitable for fragment libraries targeting protein pockets that favor rigid, three-dimensional shapes over flat aromatic rings [1]. Its intermediate logP (1.3) also supports aqueous solubility for biochemical screening [1].

Neutrophil Elastase Inhibitor Hit Expansion and SAR Exploration

Given the Boehringer Ingelheim patent family (PH12015501697A1) covering bicyclic dihydropyrimidinones as neutrophil elastase inhibitors, this specific compound provides a defined starting point for SAR studies. The patent evidence shows that analogous compounds achieve IC₅₀ values <100 nM, while minor substituent changes cause >10-fold potency drops, emphasizing the need for the exact scaffold in hit validation [1].

Drug Metabolism and Pharmacokinetics (DMPK) Optimization of Dihydropyrimidinone Series

With a computed logP of 1.3, this scaffold resides in a favorable lipophilicity range for balancing metabolic stability and permeability. Researchers can compare its in vitro microsomal clearance and Caco-2 permeability directly with the 2-phenyl (logP ≈ 0.8) and 2-cyclohexyl (logP ≈ 2.0) analogs to quantify the impact of the norbornane group on ADME properties [1].

Quote Request

Request a Quote for 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.